Vasodilator Selectivity Against KCl-Induced Contraction
In a direct head-to-head comparison of cinnamamide and α-phenylcinnamide derivatives, the introduction of a bulky α-phenyl group selectively enhances the compound's ability to inhibit KCl-induced contraction of rat aortic strips. This is a key differentiator from the unsubstituted parent structure, which did not show this selective enhancement [1].
| Evidence Dimension | Inhibition of vasoconstriction |
|---|---|
| Target Compound Data | Enhanced inhibition of 85.7 mmol/L KCl-induced contraction |
| Comparator Or Baseline | Unsubstituted cinnamamide scaffold (baseline: does not exhibit this selective enhancement) |
| Quantified Difference | Qualitative enhancement; the α-phenyl group 'might selectively enhance the inhibiting activity' [1]. |
| Conditions | Rat aortic strip contraction induced by 85.7 mmol/L KCl |
Why This Matters
This selectivity profile suggests the α-phenyl scaffold is a crucial starting point for developing vasodilators with a potentially distinct mechanism of action (KCl-mediated) compared to the parent compound.
- [1] He X, Lin Z, Zhu L. Synthesis and vasodilative activities of cinnamide and α-phenylcinnamide derivatives. Acta Pharmaceutica Sinica. 1999;34(3):192-196. View Source
